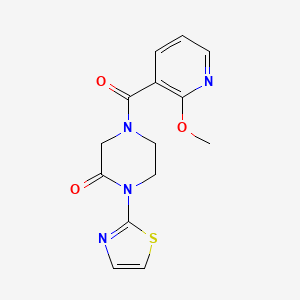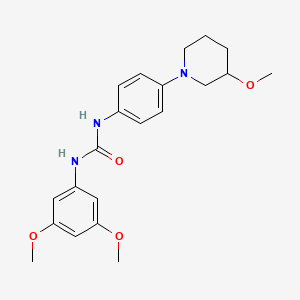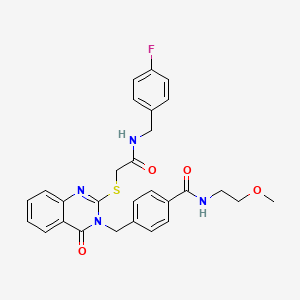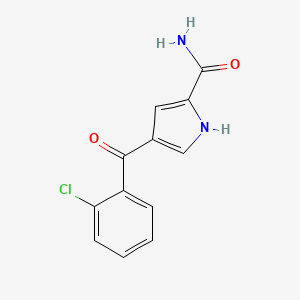![molecular formula C22H21N3S B2791158 7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine CAS No. 303149-16-8](/img/structure/B2791158.png)
7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine (hereafter referred to as “this compound” or “this compound” for short) is a heterocyclic organic compound that has been studied for its potential to be used as a pharmaceutical and therapeutic agent. It is a member of the pyrrolo[2,3-d]pyrimidine family of compounds, which have been studied for their potential to act as enzyme inhibitors, antifungal agents, and anti-cancer agents. This compound has been studied for its ability to act as an inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase. In addition, it has been studied for its potential use as an antifungal agent, as well as a potential anti-cancer agent.
Mecanismo De Acción
7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine has been studied for its ability to act as an inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, while butyrylcholinesterase is an enzyme that breaks down the neurotransmitter butyrylcholine. By blocking the activity of these enzymes, this compound can potentially increase the levels of acetylcholine and butyrylcholine in the body.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase. By blocking the activity of these enzymes, this compound can potentially increase the levels of acetylcholine and butyrylcholine in the body. This can lead to a variety of biochemical and physiological effects, such as increased alertness, improved memory, and improved concentration. In addition, increased levels of acetylcholine and butyrylcholine can potentially lead to improved muscle contractions, which can lead to improved physical performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine is relatively simple and can be done in a laboratory setting. This makes it an attractive compound for laboratory experiments. In addition, the compound has been studied for its potential to act as an inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase, as well as its potential to act as an antifungal and anti-cancer agent. This makes it an attractive compound for a variety of research applications. The main limitation of this compound is that its effects have not been extensively studied in humans, so its potential therapeutic uses are still largely unknown.
Direcciones Futuras
For research include further study of the compound’s effects on acetylcholinesterase and butyrylcholinesterase, as well as its potential use as an antifungal and anti-cancer agent. In addition, further research should be conducted to determine the compound’s potential therapeutic uses in humans. Finally, further research should be conducted to determine the compound’s potential interactions with other drugs and its potential side effects.
Métodos De Síntesis
The synthesis of 7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine has been described in several studies. The most common synthesis method involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methyl-3-benzylpyrrolidine-2-carboxylic acid, followed by a cyclization reaction with p-toluenesulfonic acid. This method yields this compound in high yields.
Aplicaciones Científicas De Investigación
7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential to act as an inhibitor of the enzymes acetylcholinesterase and butyrylcholinesterase. In addition, it has been studied for its potential use as an antifungal agent, as well as a potential anti-cancer agent. In particular, this compound has been studied for its potential to inhibit the growth of Candida albicans, a type of fungus that can cause infections in humans. In addition, it has been studied for its potential to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and melanoma.
Propiedades
IUPAC Name |
7-benzyl-5,6-dimethyl-4-(3-methylphenyl)sulfanylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-15-8-7-11-19(12-15)26-22-20-16(2)17(3)25(21(20)23-14-24-22)13-18-9-5-4-6-10-18/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLTZNSAHXBHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC=NC3=C2C(=C(N3CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride](/img/structure/B2791075.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2791076.png)



![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide](/img/structure/B2791085.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide](/img/structure/B2791087.png)
![2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine](/img/structure/B2791088.png)
![1-(Chloromethyl)-3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2791090.png)


![3-ethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2791094.png)
![2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2791095.png)
